5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one
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Overview
Description
3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chloromethylidene moiety, and a phenyl ring attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone, such as acetylacetone, under acidic conditions to form the pyrazolone ring.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Chloromethylidene moiety addition: The chloromethylidene group can be introduced by reacting the intermediate with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Phenyl ring attachment: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The chloromethylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced pyrazolone derivatives.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
3-tert-butyl-4-methoxybenzaldehyde: Used as an intermediate in the synthesis of various organic compounds.
tert-butylbenzene: A simple aromatic compound with a tert-butyl group.
Uniqueness
3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the chloromethylidene group allows for specific interactions with biological targets, while the pyrazolone core provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-15)13(18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRIJZWSHNNJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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